molecular formula C10H7F2NO B13117976 6-(Difluoromethyl)quinolin-8-ol

6-(Difluoromethyl)quinolin-8-ol

Cat. No.: B13117976
M. Wt: 195.16 g/mol
InChI Key: HOBGDJWMTXITSQ-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)quinolin-8-ol is a fluorinated derivative of quinolin-8-ol, a compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination .

Industrial Production Methods: Industrial production methods often involve the use of cyclocondensation reactions and nucleophilic substitution of fluorine atoms. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)quinolin-8-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated quinoline derivatives, which exhibit unique chemical and biological properties .

Scientific Research Applications

6-(Difluoromethyl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is particularly effective against bacterial cells, making it a potent antibacterial agent .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 6-(Difluoromethyl)quinolin-8-ol is unique due to the presence of the difluoromethyl group, which enhances its biological activity and chemical stability compared to other fluorinated quinolines. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

6-(difluoromethyl)quinolin-8-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)7-4-6-2-1-3-13-9(6)8(14)5-7/h1-5,10,14H

InChI Key

HOBGDJWMTXITSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)C(F)F

Origin of Product

United States

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